molecular formula C15H16O5 B162211 Thamnosmonin CAS No. 60094-90-8

Thamnosmonin

Cat. No.: B162211
CAS No.: 60094-90-8
M. Wt: 276.28 g/mol
InChI Key: PMZIJDMODGMWOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thamnosmonin can be extracted from plant sources such as Angelica dahurica and Sida acuta using methanol extraction followed by chromatographic techniques

    Methanol Extraction: Plant material is soaked in methanol to extract the active compounds.

    Chromatography: The methanol extract is subjected to chromatographic separation to isolate this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes, scaled up to handle larger quantities of plant material. This would involve:

    Large-scale Methanol Extraction: Using industrial-grade methanol and large extraction vessels.

    High-Performance Liquid Chromatography (HPLC): For the purification of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Thamnosmonin, being a coumarin derivative, can undergo various chemical reactions, including:

    Oxidation: Coumarins can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the coumarin ring structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nitrating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated coumarins, while substitution can introduce various functional groups into the coumarin ring.

Comparison with Similar Compounds

Thamnosmonin can be compared with other coumarin derivatives such as:

    Scopoletin: Another coumarin with anti-inflammatory and antioxidant properties.

    Xanthyletin: Known for its antimicrobial activity.

    Xanthotoxin: Used in the treatment of skin disorders like psoriasis.

Uniqueness: this compound’s uniqueness lies in its dual biological activities as both an insecticidal agent and a potential anti-platelet aggregation compound . This dual functionality distinguishes it from other coumarins that may only exhibit one type of biological activity.

Properties

IUPAC Name

6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZIJDMODGMWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975521
Record name 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60094-90-8
Record name Thamnosmonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060094908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thamnosmonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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